molecular formula C24H19BrN2O2 B4598214 2-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)quinoline-4-carboxamide

2-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)quinoline-4-carboxamide

Cat. No.: B4598214
M. Wt: 447.3 g/mol
InChI Key: SKGSTGKATOEYIT-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C24H19BrN2O2 and its molecular weight is 447.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide is 446.06299 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

2-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide is a compound that can be synthesized through various chemical processes. For instance, the microwave-assisted synthesis of substituted anilides of quinaldic acid demonstrates an efficient and innovative approach. This method involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation, leading to the creation of a series of substituted quinoline-2-carboxanilides. The molecular structure of a model compound, N-(4-bromophenyl)quinoline-2-carboxamide, was determined by single-crystal X-ray diffraction, showcasing its potential for detailed structural analysis (Bobál et al., 2011).

Potential for Drug Development

The compound's structure has been explored for potential applications in drug development. For example, quinoline-2-carboxamide derivatives, similar in structure, have been labeled with carbon-11 to create potential radioligands for the visualization of peripheral benzodiazepine receptors. These radioligands could be used for noninvasive assessment in vivo with positron emission tomography (PET), indicating the compound's relevance in the development of diagnostic and therapeutic agents (Matarrese et al., 2001).

Application in Material Science

Additionally, the compound and its derivatives may find applications in material science, such as in the synthesis of polymers with specific properties. Polyamides containing quinoxaline moieties, for instance, have been synthesized and characterized for their solubility, thermal stability, and structural properties. These polymers show excellent thermal stability and solubility in polar aprotic solvents, suggesting potential applications in advanced materials (Patil et al., 2011).

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O2/c1-15-7-12-23(29-2)22(13-15)27-24(28)19-14-21(16-8-10-17(25)11-9-16)26-20-6-4-3-5-18(19)20/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGSTGKATOEYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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